(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate
Description
Properties
CAS No. |
62407-07-2 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2,6-dimethyl-4-oxochromen-3-yl)methyl acetate |
InChI |
InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3 |
InChI Key |
YKCOGIWJAZHNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Chromone Core Formation via Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a cornerstone for constructing the chromone skeleton. Starting with 2-hydroxy-4,6-dimethylacetophenone (derived from 2,6-dimethylresorcinol), the process involves:
-
O-Acylation : Treatment with ethyl acetoacetate in the presence of a base (e.g., KOH) yields the β-diketone intermediate .
-
Cyclization : Heating with acetic anhydride induces cyclization, forming 2,6-dimethyl-4H-chromen-4-one .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| O-Acylation | Ethyl acetoacetate, KOH, 120°C, 6 h | 85–90% | |
| Cyclization | Acetic anhydride, 140°C, 3 h | 78% |
Introduction of the Hydroxymethyl Group at Position 3
Position 3 functionalization is achieved through Vilsmeier-Haack formylation followed by reduction:
-
Formylation : Reacting 2,6-dimethylchromone with POCl₃-DMF at 0–5°C introduces a formyl group at position 3 .
-
Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in ethanol .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C, 2 h | 65% | |
| Reduction | NaBH₄, EtOH, RT, 1 h | 92% |
Acetylation of the Hydroxymethyl Group
The final step involves acetylation of 3-hydroxymethyl-2,6-dimethyl-4H-chromen-4-one :
-
Acetylation : Treatment with acetic anhydride in pyridine at 60°C for 4 hours yields the target compound .
Key Data :
Alternative Route: Direct Alkylation with Chloromethyl Acetate
A one-pot method avoids intermediate isolation:
-
Alkylation : Reacting 2,6-dimethylchromone with chloromethyl acetate in acetone using K₂CO₃ as a base introduces the acetoxymethyl group directly .
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Baker-Venkataraman + Acetylation | High purity, scalable | Multi-step, moderate overall yield (≈60%) |
| Direct Alkylation | Fewer steps, faster | Lower regioselectivity, requires excess alkylating agent |
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 2.31 (s, 3H, CH₃CO), 2.42 (s, 6H, C-2,6-CH₃), 4.98 (s, 2H, CH₂OAc), 6.38 (d, J=2.4 Hz, 1H, ArH), 7.52 (d, J=8.7 Hz, 1H, ArH) .
Purity : HPLC analysis confirmed >98% purity for all routes .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, anticancer, and antioxidant activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Key Insights :
- The acetoxymethyl group in the target compound increases its logP compared to hydroxylated analogs like umbelliferone, suggesting better penetration through lipid bilayers .
- Methyl groups at positions 2 and 6 may sterically hinder enzymatic degradation, enhancing metabolic stability .
Bioactivity Profiles
Chromene derivatives exhibit diverse bioactivities modulated by substituents:
Key Insights :
- The target compound’s bioactivity may resemble methylated chromenes with pesticidal properties, such as those in C. gigantea extracts, which disrupt insect cuticles .
- Unlike coumarin, its esterified structure likely reduces direct antioxidant efficacy but enhances stability in hydrophobic environments .
Biological Activity
(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring structure. The synthesis of this compound typically involves the reaction of 2,6-dimethyl-4H-pyran-3-one with methyl acetate under specific conditions to yield the desired acetate derivative.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzopyran compounds exhibit notable anticancer properties. For instance, certain benzopyran derivatives have shown significant antiproliferative activity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and others. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 .
Table 1: Antiproliferative Activity of Benzopyran Derivatives
| Compound | Cell Line | IC50 (μM) | Cytotoxicity to HEK-293 |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | 102.4 |
| 5b | MDA-MB-231 | 12.0 | 150.0 |
| 5c | MDA-MB-231 | 20.0 | 200.0 |
| 5d | MDA-MB-231 | 22.2 | 293.2 |
The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. For example, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM by approximately 50.8% . This suggests that the compound may interact with specific apoptotic pathways or targets within the cancer cells.
Antioxidant Properties
Benzopyran derivatives are also noted for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Inflammation plays a critical role in cancer progression and other chronic diseases. Some studies indicate that benzopyran derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation .
Case Studies
- In Vitro Studies : A study evaluated the effects of various benzopyran derivatives on human cancer cell lines, revealing that modifications at specific positions on the benzopyran ring could enhance their anticancer activity .
- In Vivo Studies : Animal models treated with benzopyran compounds showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic use in oncology .
Future Directions
The ongoing research into (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate suggests several promising avenues:
- Development of Novel Derivatives : Structural modifications could lead to compounds with improved efficacy and selectivity against cancer cells.
- Combination Therapies : Investigating the effects of combining benzopyran derivatives with existing chemotherapeutics may enhance treatment outcomes.
Q & A
Basic Question: What are the recommended synthetic routes for (2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves condensation reactions of 4-oxo-4H-1-benzopyran derivatives with acetylating agents. For example, analogous benzopyran systems utilize 3-carboxaldehyde intermediates subjected to acetylation under controlled anhydrous conditions (e.g., acetic anhydride with catalytic sulfuric acid) . Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-acetylation. Temperature (40–60°C) and solvent polarity (e.g., dichloromethane) significantly influence yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the acetate ester .
Basic Question: What analytical techniques are most reliable for characterizing structural purity and stability of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254–280 nm) is ideal for purity assessment, while LC-MS (ESI+ mode) confirms molecular weight ([M+H]+ ion). Structural elucidation requires NMR (¹H, ¹³C, and DEPT-135) to verify acetyl group integration (δ 2.1–2.3 ppm for methyl protons) and benzopyran ring substituents . For stability studies, accelerated degradation under varying pH (3–9) and temperature (25–60°C) with periodic sampling can identify hydrolysis-prone sites .
Advanced Question: How should experimental designs account for variability in biological or environmental studies involving this compound?
Methodological Answer:
Adopt split-plot or randomized block designs to control confounding variables. For instance, in plant-based studies (e.g., phenolic content analysis), assign treatments (compound concentrations) to subplots with rootstock genotypes as sub-subplots, replicated across seasons . Use ANOVA with post-hoc Tukey tests to differentiate treatment effects. Environmental fate studies should employ mesocosms simulating real ecosystems, with controls for abiotic factors (light, pH) and triplicate sampling to assess compound distribution .
Advanced Question: What methodologies assess the environmental fate and ecological risks of this benzopyran derivative?
Methodological Answer:
Follow the INCHEMBIOL framework:
- Phase 1 (Lab): Determine octanol-water partition coefficients (log Kow) via shake-flask method and photodegradation rates under UV light (λ = 290–400 nm) .
- Phase 2 (Field): Deploy passive samplers in water/sediment systems to measure bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 (Modeling): Use fugacity models (e.g., EQC Level III) to predict long-term distribution in air, water, and soil compartments .
Advanced Question: How can contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., DPPH vs. FRAP assays) or concentration thresholds. Apply the quadripolar methodological model:
- Theoretical Pole: Link results to ROS-scavenging mechanisms (e.g., H-atom transfer in phenolic groups) .
- Technical Pole: Standardize assay protocols (e.g., fixed pH, incubation time).
- Epistemological Pole: Compare data across studies using meta-analysis (e.g., Hedge’s g statistic) to identify outliers .
Basic Question: What protocols quantify antioxidant activity in this compound?
Methodological Answer:
- Total Phenolic Content (TPC): Folin-Ciocalteu assay (λ = 765 nm), calibrated against gallic acid .
- Antioxidant Capacity: DPPH radical scavenging (IC50 calculation via dose-response curves) and ORAC assay (fluorescein decay kinetics) . Include trolox as a reference standard and normalize results to molar extinction coefficients.
Advanced Question: How can structural analogs of this compound be designed to enhance bioavailability or specificity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 3-methyl group with trifluoromethyl to improve lipophilicity (log P optimization) .
- Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the 4-oxo position to enhance membrane permeability, as seen in related dihydrobenzofuran derivatives . Validate via Caco-2 cell monolayer assays.
Basic Question: What stability-indicating methods are critical for long-term storage studies?
Methodological Answer:
Conduct forced degradation studies under:
- Hydrolytic Conditions: 0.1 M HCl/NaOH at 70°C for 24 hours.
- Oxidative Stress: 3% H2O2 at 40°C.
- Photolytic Exposure: ICH Q1B guidelines (1.2 million lux hours).
Monitor degradation products via UPLC-PDA and high-resolution Q-TOF-MS .
Advanced Question: What mechanistic studies elucidate the compound’s role in modulating enzymatic pathways?
Methodological Answer:
- Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase-2) .
- Molecular Docking: AutoDock Vina simulations with X-ray crystallography data (PDB IDs) to identify binding interactions at the 4-oxo site .
Advanced Question: How can oxidative degradation pathways be mapped under environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
